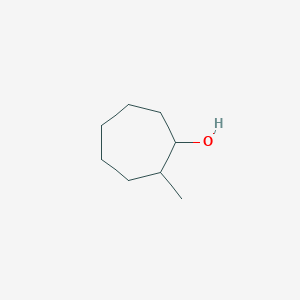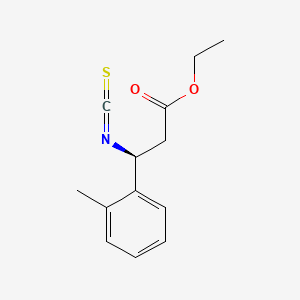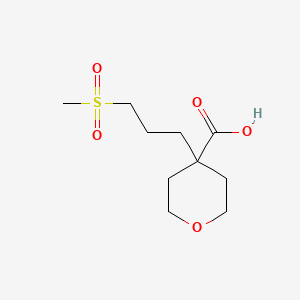![molecular formula C10H8N2O2 B13620116 (E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)
(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a prop-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid typically involves multicomponent reactions, condensation reactions, and cyclization processes. Another approach involves the use of nitroalkenes or N,N-dimethylglyoxylamide in multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes or catalytic systems to enhance efficiency .
化学反应分析
Types of Reactions
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学研究应用
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which 3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms and metabolic pathways .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: This core structure is shared with many biologically active compounds, including zolpidem and alpidem.
Imidazo[1,2-a]pyrimidine: Another similar compound with a different nitrogen arrangement, often used in medicinal chemistry.
Uniqueness
3-{imidazo[1,2-a]pyridin-2-yl}prop-2-enoic acid is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for developing new drugs and materials .
属性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
(E)-3-imidazo[1,2-a]pyridin-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8/h1-7H,(H,13,14)/b5-4+ |
InChI 键 |
MBZYDRHKYXWPRE-SNAWJCMRSA-N |
手性 SMILES |
C1=CC2=NC(=CN2C=C1)/C=C/C(=O)O |
规范 SMILES |
C1=CC2=NC(=CN2C=C1)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


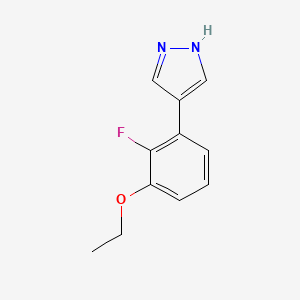

![4-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B13620062.png)


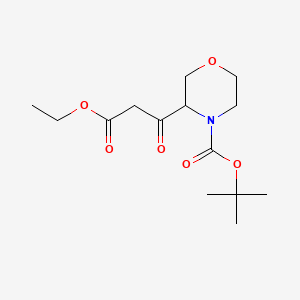
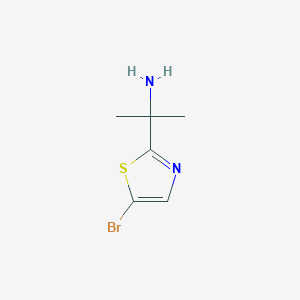
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B13620097.png)
